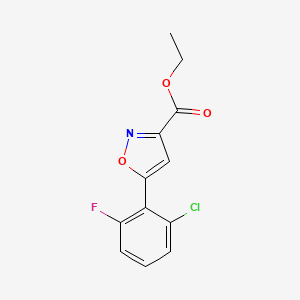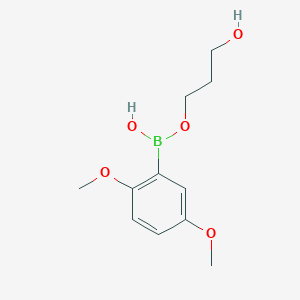
(2,5-dimethoxyphenyl)-(3-hydroxypropoxy)borinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethoxyphenyl)-(3-hydroxypropoxy)borinic acid is a boronic acid derivative characterized by the presence of a 2,5-dimethoxyphenyl group and a 3-hydroxypropoxy group attached to the boron atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dimethoxyphenyl)-(3-hydroxypropoxy)borinic acid typically involves the reaction of 2,5-dimethoxyphenylboronic acid with 3-hydroxypropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Dimethoxyphenyl)-(3-hydroxypropoxy)borinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the borinic acid to borane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Boronic acid derivatives with higher oxidation states.
Reduction: Borane derivatives.
Substitution: Various substituted boronic acid derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(2,5-Dimethoxyphenyl)-(3-hydroxypropoxy)borinic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2,5-dimethoxyphenyl)-(3-hydroxypropoxy)borinic acid involves its interaction with molecular targets such as enzymes and proteins. The boronic acid moiety can form reversible covalent bonds with hydroxyl and amino groups in biomolecules, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxyphenylboronic acid: Lacks the 3-hydroxypropoxy group, resulting in different reactivity and applications.
3-Hydroxypropylboronic acid: Lacks the 2,5-dimethoxyphenyl group, leading to different chemical properties and uses.
Phenylboronic acid derivatives: Similar boronic acid derivatives with different substituents on the phenyl ring.
Uniqueness
(2,5-Dimethoxyphenyl)-(3-hydroxypropoxy)borinic acid is unique due to the presence of both the 2,5-dimethoxyphenyl and 3-hydroxypropoxy groups, which confer distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C11H17BO5 |
|---|---|
Peso molecular |
240.06 g/mol |
Nombre IUPAC |
(2,5-dimethoxyphenyl)-(3-hydroxypropoxy)borinic acid |
InChI |
InChI=1S/C11H17BO5/c1-15-9-4-5-11(16-2)10(8-9)12(14)17-7-3-6-13/h4-5,8,13-14H,3,6-7H2,1-2H3 |
Clave InChI |
LWHUCJVXHOJIBC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)OC)OC)(O)OCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


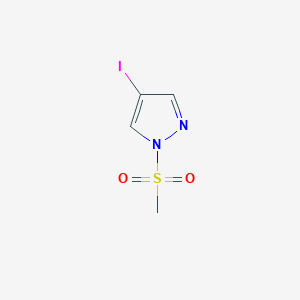
![10-(3,5-ditert-butyl-4-methoxyphenyl)-10-phosphapentacyclo[10.6.1.11,4.016,19.08,20]icosa-4(20),5,7,12,14,16(19)-hexaene](/img/structure/B15279978.png)
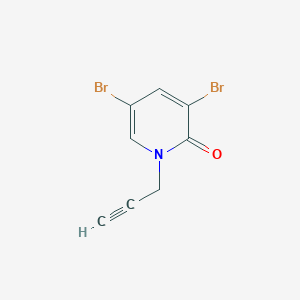
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B15279989.png)
![5-fluoro-14-methoxy-9,12-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaene-8,17-dione](/img/structure/B15279994.png)

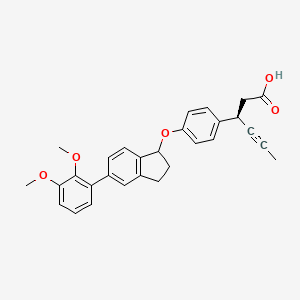

![(3-endo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate](/img/structure/B15280034.png)




